molecular formula C15H19N3O3 B8630582 Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate

Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate

Cat. No.: B8630582
M. Wt: 289.33 g/mol
InChI Key: ZQUATSVPSNVBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole core is replaced by the morpholino group.

    Esterification: The acetic acid ethyl ester moiety can be introduced through esterification reactions, where the carboxylic acid group on the benzimidazole core reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: The compound can be explored for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester: A similar compound with a different substitution pattern.

    Indole-3-acetic acid: Another heterocyclic compound with biological activity.

Uniqueness

Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate is unique due to the presence of the morpholino group and the acetic acid ethyl ester moiety, which can enhance its solubility, stability, and biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 2-(6-morpholin-4-yl-1H-benzimidazol-2-yl)acetate

InChI

InChI=1S/C15H19N3O3/c1-2-21-15(19)10-14-16-12-4-3-11(9-13(12)17-14)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,16,17)

InChI Key

ZQUATSVPSNVBPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)N3CCOCC3

Origin of Product

United States

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